N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
Historical Development of Dioxinoquinoline Research
The exploration of dioxinoquinoline derivatives began in the early 2000s with efforts to synthesize tricyclic compounds containing fused dioxane and quinoline rings. A pivotal study in 2004 demonstrated that treating 6-acetamido-2,3-dihydro-1,4-benzodioxine with phosphorus oxychloride and dimethylformamide yielded linear and angular tricyclic dioxinoquinolines. These early compounds exhibited moderate cytotoxicity against tumor cell lines, sparking interest in their structural novelty and biological potential. The development of methods to functionalize the dioxinoquinoline core, such as introducing acetamide and aryl ketone groups, emerged as a key strategy for optimizing pharmacological properties. By the mid-2010s, researchers began systematically modifying substituents at positions 6, 8, and 9 of the dioxinoquinoline scaffold to enhance target selectivity.
Significance in Medicinal Chemistry and Drug Discovery
Dioxinoquinolines occupy a unique niche in medicinal chemistry due to their dual capacity for DNA intercalation (via the planar quinoline moiety) and targeted protein interactions (through the dioxane ring and side chains). The compound N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-dioxinoquinolin-6-yl]acetamide exemplifies this dual functionality:
- The 2,4-dimethoxyphenyl acetamide group enhances solubility while maintaining aromatic stacking capabilities
- The 4-methylbenzoyl substituent at position 8 introduces steric bulk that may influence kinase selectivity
- The 9-oxo group provides hydrogen-bonding capacity for enzyme active site interactions
Recent computational analyses suggest that such structural features enable simultaneous engagement with multiple biological targets, including topoisomerases and protein kinases. This polypharmacological potential makes dioxinoquinolines valuable scaffolds for developing multifunctional therapeutic agents.
Structural Classification Within Quinoline-Based Compounds
This compound belongs to the 2,3-dihydro-1,4-dioxino[2,3-g]quinoline subclass, characterized by:
Compared to classical antimalarial quinolines like chloroquine, the dioxinoquinoline framework reduces planarity, potentially decreasing nonspecific DNA intercalation while maintaining target affinity.
Current Research Landscape and Knowledge Gaps
Despite progress in dioxinoquinoline chemistry, critical gaps persist:
- Target Identification : While preliminary studies suggest activity against topoisomerase IIα and protein kinase C isoforms, the specific molecular targets of N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-dioxinoquinolin-6-yl]acetamide remain unvalidated.
- Structure-Activity Relationships : Systematic studies comparing substituent effects at positions 2,4 (methoxy), 4-methyl (benzoyl), and 6 (acetamide) are lacking.
- Synthetic Optimization : Current routes to C-8 benzoyl derivatives require harsh conditions (POCl3/DMF), limiting yield and scalability.
- Computational Modeling : Few studies have applied molecular dynamics simulations to predict binding modes against potential oncological or infectious disease targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O7/c1-17-4-6-18(7-5-17)28(33)21-15-31(16-27(32)30-22-9-8-19(35-2)12-24(22)36-3)23-14-26-25(37-10-11-38-26)13-20(23)29(21)34/h4-9,12-15H,10-11,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYZZLCMFGNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and 4-methylbenzoyl chloride, which undergo a series of reactions such as acylation, cyclization, and condensation under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Conversion to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The conditions often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses.
Comparison with Similar Compounds
Ethoxybenzoyl Analog (C₂₉H₂₆N₂O₇)
A closely related compound, 2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide (), replaces the 4-methylbenzoyl group with a 4-ethoxybenzoyl moiety. Key differences include:
- Molecular weight : 514.53 g/mol vs. 548.57 g/mol (target compound).
- Biological activity: No direct activity data are reported, but ethoxy substituents are often associated with prolonged half-lives in vivo .
Benzoyl Analog (C₃₀H₂₆N₂O₇)
The compound 2-(8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide () lacks the methyl group on the benzoyl ring. Key distinctions:
- Molecular weight : 500.5 g/mol vs. 548.57 g/mol.
Variations in the Acetamide Substituent
N-(3,5-Dimethylphenyl) Derivatives
Compounds like N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide () feature a 3,5-dimethylphenyl group instead of 2,4-dimethoxyphenyl. Key differences:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Derivatives
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide () incorporates a dihydrobenzodioxin ring in the acetamide group. Structural impacts include:
- Solubility : Increased oxygen content may enhance aqueous solubility compared to the dimethoxyphenyl group .
Core Structure Modifications
Quinoxaline and Quinazolinone Derivatives
Compounds such as N-[(2,4-dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide () replace the dioxinoquinoline core with quinazolinone or quinoxaline moieties. Key contrasts:
- Electron-deficient cores: Quinazolinones exhibit stronger electron-withdrawing properties, altering binding interactions.
- Anticonvulsant activity: Quinazolinone derivatives demonstrated anticonvulsant effects in preclinical models, highlighting core-dependent pharmacological profiles .
Comparative Data Table
Key Research Findings
- Substituent Effects : Methoxy groups enhance metabolic stability but may reduce solubility, whereas methyl/ethyl groups increase lipophilicity and membrane permeability .
- Core Flexibility : Rigid cores (e.g., dihydrobenzodioxin) improve selectivity but may limit binding to flexible targets .
- Activity Trends: Quinazolinone derivatives show promise in CNS disorders, while dioxinoquinoline analogs may excel in oncology due to their planar aromatic systems .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, including anticancer properties and enzyme inhibition, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a dioxin moiety and a dimethoxyphenyl group. Its structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
These findings indicate that the compound exhibits potent anticancer activity comparable to established chemotherapeutics.
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Tyrosinase | 0.47 | Competitive | |
| Dipeptidyl Peptidase IV (DPP-IV) | 0.15 | Non-competitive |
The inhibition of tyrosinase suggests potential applications in dermatological treatments for conditions like hyperpigmentation.
Case Study 1: Anticancer Efficacy
A study conducted on A-549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.
Case Study 2: Tyrosinase Inhibition
In another investigation focusing on skin health, the compound was tested against mushroom tyrosinase using B16F10 melanoma cells. Results indicated that at concentrations of 5 µM and above, the compound significantly reduced enzyme activity compared to controls treated with kojic acid.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis involving coupling of the quinoline-dioxane core with 4-methylbenzoyl and acetamide moieties is typical. Key steps include:
- Friedel-Crafts acylation for introducing the 4-methylbenzoyl group.
- Nucleophilic substitution for attaching the dimethoxyphenyl-acetamide chain.
- Optimization via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature, catalyst loading) affecting yield .
- HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity >95% .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR (DMSO-d6) resolves methoxy (δ 3.7–3.9 ppm), quinolinone carbonyl (δ 167–170 ppm), and aromatic protons (δ 6.5–8.2 ppm) .
- HRMS : ESI+ mode confirms molecular ion [M+H]+ with <2 ppm error .
- IR : Stretching bands for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) validate functional groups .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity (MTT assay) and antimicrobial screening (MIC against S. aureus, E. coli) .
- Dose-response curves : Test concentrations from 1 nM–100 µM, with IC50 calculations via nonlinear regression .
- Control compounds : Include cisplatin (anticancer) and ampicillin (antibiotic) for benchmarking .
Advanced Research Questions
Q. What strategies resolve contradictions in reported activity data for quinoline-dioxane derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets across literature (e.g., IC50 variability in kinase inhibition) using statistical tools (ANOVA, Tukey’s test) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at C8) to isolate structure-activity relationships (SAR) .
- Computational docking : Molecular dynamics (AutoDock Vina) identifies binding affinity discrepancies due to protein conformational changes .
Q. How can the metabolic stability of this compound be evaluated for in vivo studies?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) determines free fraction for pharmacokinetic modeling .
Q. What computational methods predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer :
- Reaction pathway modeling : Density Functional Theory (DFT, B3LYP/6-31G*) calculates transition states for proposed reactions (e.g., nucleophilic attacks) .
- Machine learning : Train models on PubChem reaction datasets to predict regioselectivity in dioxane ring functionalization .
- Solvent effects : COSMO-RS simulations optimize solvent choice for solubility and reaction efficiency .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Hansen solubility parameters : Calculate δD, δP, δH to rationalize discrepancies (e.g., high δP explains DMSO solubility vs. hexane insolubility) .
- Phase diagrams : Construct ternary diagrams (compound/solvent/co-solvent) to identify optimal mixtures for formulation .
- Crystallography : X-ray diffraction reveals polymorphic forms affecting solubility profiles .
Methodological Tables
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
